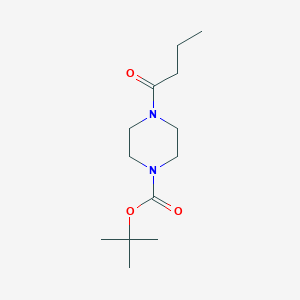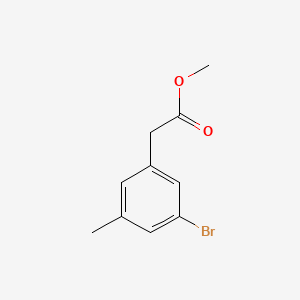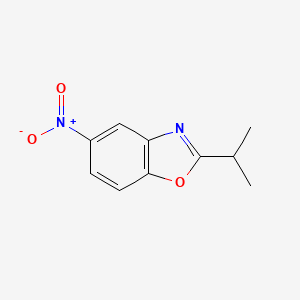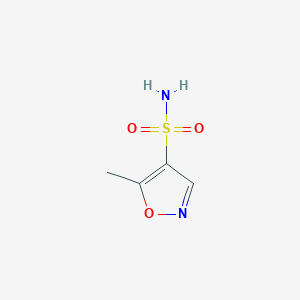
5-methyl-1,2-oxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1,2-oxazole-4-sulfonamide, also known as MOS, is a synthetic organic compound used in a variety of scientific applications. It has been used in the synthesis of various compounds, as a reagent in organic chemistry, and as a catalyst in biochemical and physiological research. MOS has a wide range of applications due to its unique properties, such as its ability to form strong hydrogen bonds and its low toxicity.
Aplicaciones Científicas De Investigación
5-methyl-1,2-oxazole-4-sulfonamide has been used in a variety of scientific research applications, including the synthesis of new compounds, as a reagent in organic chemistry, and as a catalyst in biochemical and physiological research. In organic synthesis, 5-methyl-1,2-oxazole-4-sulfonamide can be used to synthesize a variety of compounds, such as 5-methyl-1,2-oxazole-4-sulfonamide esters, 5-methyl-1,2-oxazole-4-sulfonamide amides, and 5-methyl-1,2-oxazole-4-sulfonamide sulfonamides. In biochemical and physiological research, 5-methyl-1,2-oxazole-4-sulfonamide has been used to catalyze the oxidation of proteins and other biomolecules, as well as to study the effects of oxidative stress on cells.
Mecanismo De Acción
The mechanism of action of 5-methyl-1,2-oxazole-4-sulfonamide is not fully understood. It is believed that 5-methyl-1,2-oxazole-4-sulfonamide acts as a proton donor, donating protons to molecules that are in need of them. This allows 5-methyl-1,2-oxazole-4-sulfonamide to act as a catalyst in biochemical and physiological reactions, allowing them to occur more quickly and efficiently. In addition, 5-methyl-1,2-oxazole-4-sulfonamide may also act as an oxidizing agent, allowing it to oxidize proteins and other biomolecules.
Biochemical and Physiological Effects
5-methyl-1,2-oxazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. In biochemical reactions, 5-methyl-1,2-oxazole-4-sulfonamide has been shown to catalyze the oxidation of proteins and other biomolecules. In physiological reactions, 5-methyl-1,2-oxazole-4-sulfonamide has been shown to have antioxidant properties, which may help protect cells from oxidative damage. In addition, 5-methyl-1,2-oxazole-4-sulfonamide has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-1,2-oxazole-4-sulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively non-toxic. In addition, 5-methyl-1,2-oxazole-4-sulfonamide has a wide range of applications, making it a versatile reagent for a variety of experiments. However, there are some limitations to using 5-methyl-1,2-oxazole-4-sulfonamide in laboratory experiments. For example, 5-methyl-1,2-oxazole-4-sulfonamide can be difficult to handle due to its reactivity, and it can be difficult to remove from reaction mixtures.
Direcciones Futuras
There are several potential future directions for the use of 5-methyl-1,2-oxazole-4-sulfonamide. For example, 5-methyl-1,2-oxazole-4-sulfonamide could be used to study the effects of oxidative stress on cells, as well as to develop new compounds and drugs. In addition, 5-methyl-1,2-oxazole-4-sulfonamide could be used to develop new catalysts for biochemical and physiological reactions, as well as to study the effects of inflammation on the body. Finally, 5-methyl-1,2-oxazole-4-sulfonamide could be used to develop new methods for the synthesis of compounds and drugs.
Métodos De Síntesis
5-methyl-1,2-oxazole-4-sulfonamide can be synthesized in a variety of ways. The most common method is the reaction of 5-methyl-1,2-oxazole and 4-sulfonic acid anhydride in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 5-methyl-1,2-oxazole-4-sulfonamide and water as by-products. Other methods for the synthesis of 5-methyl-1,2-oxazole-4-sulfonamide include the reaction of 5-methyl-1,2-oxazole with 4-sulfonic acid chloride, the reaction of 5-methyl-1,2-oxazole with 4-sulfonamido-2-nitrobenzene, and the reaction of 5-methyl-1,2-oxazole with 4-sulfonamido-2-naphthol.
Propiedades
IUPAC Name |
5-methyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S/c1-3-4(2-6-9-3)10(5,7)8/h2H,1H3,(H2,5,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYXQIUQBXAJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2-oxazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

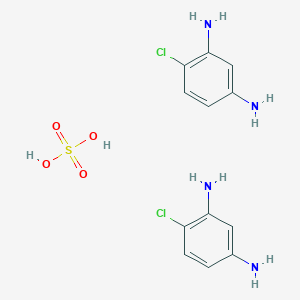
![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)
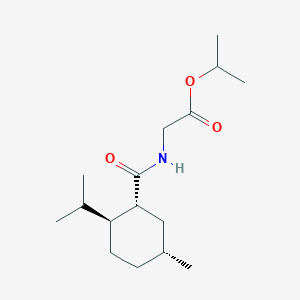
![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)
![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)


![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid](/img/structure/B6614648.png)
![[(2R)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6614660.png)
